1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 1326849-19-7
Cat. No.: VC4479188
Molecular Formula: C19H12F2N2O2S
Molecular Weight: 370.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326849-19-7 |
|---|---|
| Molecular Formula | C19H12F2N2O2S |
| Molecular Weight | 370.37 |
| IUPAC Name | 3-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C19H12F2N2O2S/c20-13-5-3-6-14(10-13)23-18(24)17-16(8-9-26-17)22(19(23)25)11-12-4-1-2-7-15(12)21/h1-10H,11H2 |
| Standard InChI Key | PYDUOQKRDYBQNW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)F)SC=C3)F |
Introduction
1. Overview of the Compound
1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound derived from the thienopyrimidine class. This class of compounds is characterized by a fused thiophene and pyrimidine ring system, often functionalized with various substituents to enhance biological or chemical properties.
Key Features:
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Core Structure: Thieno[3,2-d]pyrimidine forms the backbone.
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Substituents:
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A 2-fluorobenzyl group at position 1.
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A 3-fluorophenyl group at position 3.
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Functional Groups: Contains two keto groups at positions 2 and 4.
2. Synthesis and Structural Elucidation
General Synthetic Pathways:
Thieno[3,2-d]pyrimidines are typically synthesized via:
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Cyclization Reactions: Using precursors like aminothiophenes and carbonitriles under acidic or basic conditions.
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Functionalization: Introduction of fluorinated benzyl and phenyl groups through nucleophilic substitution or coupling reactions.
Analytical Techniques:
The structure of such compounds is confirmed using:
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NMR Spectroscopy (1H and 13C): To identify proton and carbon environments.
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Mass Spectrometry (MS): For molecular weight determination.
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X-Ray Crystallography: To elucidate the three-dimensional arrangement.
3. Applications
Thieno[3,2-d]pyrimidine derivatives are studied for various applications due to their unique chemical properties:
Pharmaceutical Potential
Compounds with similar structures have shown:
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Anticancer Activity: By inhibiting enzymes like tyrosine kinases.
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Anti-inflammatory Properties: Through inhibition of inflammatory mediators.
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Antimicrobial Effects: Against bacterial and fungal pathogens.
Material Science
Some derivatives are explored for their electronic properties in organic semiconductors.
4. Biological Activity
While specific data for this compound is unavailable, fluorinated thienopyrimidines generally exhibit enhanced biological activity due to:
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Increased lipophilicity from fluorine atoms.
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Improved binding affinity to biological targets.
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